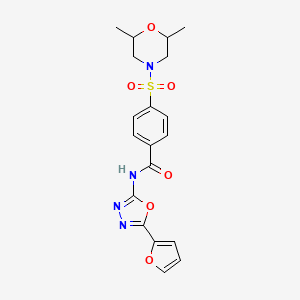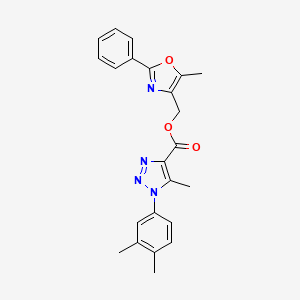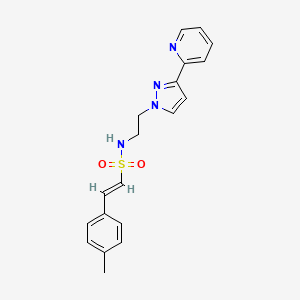
Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The benzylbenzamido moiety suggests the presence of a benzamide derivative, which is a common motif in medicinal chemistry due to its bioactivity .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it’s likely that it involves the coupling of a thiadiazole derivative with a benzylbenzamido moiety, possibly through a nucleophilic substitution or a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques would confirm the presence of the various functional groups and the overall structure of the molecule.Chemical Reactions Analysis
The compound contains several reactive sites. The benzylic position is activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wirkmechanismus
The mechanism of action of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes such as cell division, intracellular transport, and cell morphology. This compound binds to the colchicine site on tubulin and prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is its potential as a therapeutic agent for cancer and neurodegenerative diseases. This compound has shown promising results in various preclinical studies, and further studies are needed to evaluate its efficacy and safety in humans. One of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate. One of the future directions is to evaluate the efficacy and safety of this compound in clinical trials for cancer and neurodegenerative diseases. Another future direction is to develop new analogs of this compound with improved pharmacokinetic properties and efficacy. The development of new analogs may also help to overcome the limitations of low solubility in water. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential in various scientific research fields.
Conclusion:
This compound is a promising chemical compound that has shown potential applications in various scientific research fields. The synthesis of this compound has been reported in various scientific journals, and its purity has been confirmed using different analytical techniques. This compound has been shown to inhibit the growth of cancer cells and has neuroprotective effects in neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has various biochemical and physiological effects, and further studies are needed to evaluate its efficacy and safety in humans. There are several future directions for the research on this compound, including clinical trials, development of new analogs, and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves the reaction of 4-benzylbenzamidothiocarboxylic acid with ethyl bromoacetate in the presence of triethylamine. The resulting product is then treated with thiosemicarbazide to form the thiadiazole ring. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis of this compound has been reported in various scientific journals, and the purity of the compound has been confirmed using different analytical techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin-microtubule system. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. It has been reported that this compound has neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(4-benzylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-2-26-17(24)13-27-20-23-22-19(28-20)21-18(25)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDSZMFKRZVSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)






![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)


![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)

